3,4,4,6-Tetramethyloctane
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Overview
Description
3,4,4,6-Tetramethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a chain of eight carbon atoms with four methyl groups attached at the 3rd, 4th, and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,6-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For example, the reaction of 3,4,4-trimethylhexane with a methylating agent in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,4,6-Tetramethyloctane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are generally resistant to reduction, under specific conditions, they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) can be employed.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 3,4,4,6-tetramethyloctanol, 3,4,4,6-tetramethyloctanal, or 3,4,4,6-tetramethyloctanoic acid.
Reduction: Simpler alkanes such as 3,4,4-trimethylhexane can be formed.
Substitution: Haloalkanes like 3,4,4,6-tetramethyl-6-chlorooctane can be produced.
Scientific Research Applications
3,4,4,6-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,4,6-Tetramethyloctane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions. Its molecular structure allows it to interact with various catalysts and reagents, leading to the formation of different products. The pathways involved in its reactions depend on the type of reaction and the conditions applied.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,4,4-Tetramethyloctane: A compound with methyl groups at the 2nd and 4th positions.
2,2,3,4-Tetramethyloctane: A compound with methyl groups at the 2nd, 3rd, and 4th positions.
Uniqueness
3,4,4,6-Tetramethyloctane is unique due to the specific arrangement of its methyl groups, which influences its physical and chemical properties. This unique structure can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
62185-19-7 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4,4,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-10(3)9-12(5,6)11(4)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
LNRFUGUGPGLBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C)C(C)CC |
Origin of Product |
United States |
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